molecular formula C6H13NO B1526758 1-Cyclopropyl-2-(methylamino)ethan-1-ol CAS No. 1365836-30-1

1-Cyclopropyl-2-(methylamino)ethan-1-ol

Cat. No.: B1526758
CAS No.: 1365836-30-1
M. Wt: 115.17 g/mol
InChI Key: YCRCLAWGWVSYLW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(methylamino)ethan-1-ol is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol. This compound features a cyclopropyl group attached to an ethan-1-ol backbone, with a methylamino group at the second carbon. Its unique structure makes it a valuable tool in various scientific research applications, including drug design, catalysis, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-(methylamino)ethan-1-ol can be synthesized through several methods, including the reaction of cyclopropylmethylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the initial formation of cyclopropylmethylamine, followed by its reaction with ethylene oxide. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.

Chemical Reactions Analysis

1-Cyclopropyl-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form cyclopropyl-2-(methylamino)ethan-1-one using oxidizing agents such as chromium trioxide or potassium permanganate.

  • Reduction: Reduction reactions can convert the compound to cyclopropyl-2-(methylamino)ethan-1-ol using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide, potassium permanganate, acidic conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Cyclopropyl-2-(methylamino)ethan-1-one (oxidation product)

  • Cyclopropyl-2-(methylamino)ethan-1-ol (reduction product)

  • Various nucleophilic substitution products

Scientific Research Applications

1-Cyclopropyl-2-(methylamino)ethan-1-ol has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug design and development.

  • Industry: Employed in catalysis and material science research.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2-(methylamino)ethan-1-ol exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific research context.

Comparison with Similar Compounds

  • Cyclopropylmethylamine

  • Cyclopropylmethanol

  • 1-Cyclopropyl-5-[2-(methylamino)ethyl]-2-pyrrolidinone

Properties

IUPAC Name

1-cyclopropyl-2-(methylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-6(8)5-2-3-5/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRCLAWGWVSYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365836-30-1
Record name 1-cyclopropyl-2-(methylamino)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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